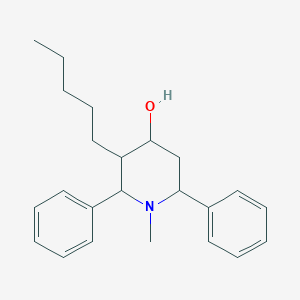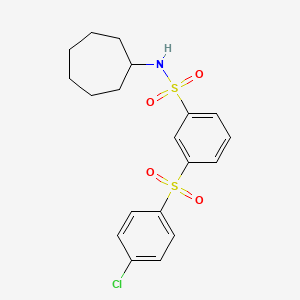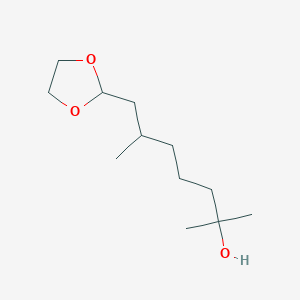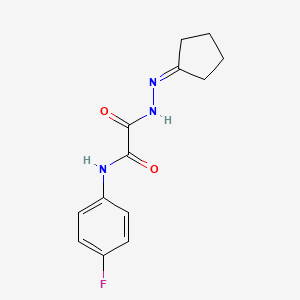
N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-Benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents include polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Alkylation: The benzoxazole core is then alkylated using an appropriate alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the alkylated benzoxazole with an amine derivative under coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial synthesis may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the reactions under milder conditions, reducing energy consumption and improving safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring. Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst or nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of benzoxazole-2,5-dione derivatives.
Reduction: Formation of benzoxazole-2-ylmethanol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile or electrophile used.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its anticancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. It can bind to enzyme active sites, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the benzoxazole core.
相似化合物的比较
Benzoxazole: The parent compound, simpler in structure but with similar core properties.
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different chemical reactivity and biological activity.
Benzimidazole: Contains a nitrogen atom in place of the oxygen, offering different pharmacological properties.
Uniqueness: N-(1,3-Benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide is unique due to its specific substitution pattern, which can confer enhanced biological activity and selectivity compared to its simpler analogs. Its dual benzoxazole rings provide a rigid and planar structure, which is beneficial for binding to biological targets.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
属性
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-butyl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-3-8-18-23-15-11-13(9-10-17(15)25-18)20(24)21-12-19-22-14-6-4-5-7-16(14)26-19/h4-7,9-11H,2-3,8,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEJCCBPQFQYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)

![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B5172291.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)


![Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5172336.png)


![4-butoxy-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5172349.png)
![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![4-{[(2-methoxy-4-nitrophenyl)imino]methyl}-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol](/img/structure/B5172376.png)

